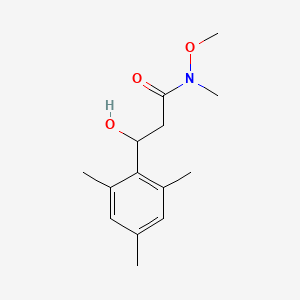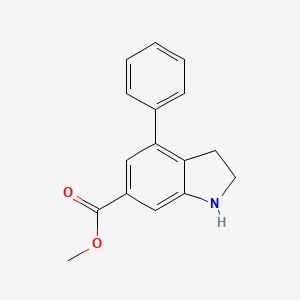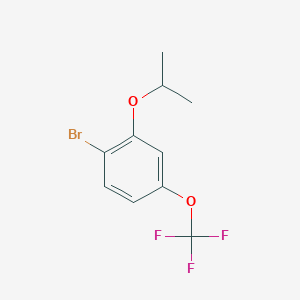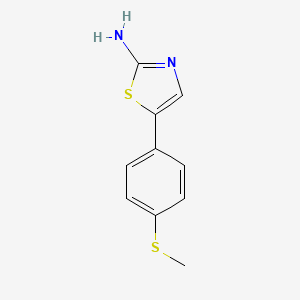![molecular formula C15H18F5N3S B14764215 1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to its unique dual hydrogen-bonding capacity. This compound is widely used in asymmetric synthesis, chiral resolution, and chiral analysis, making it a valuable tool in chemical synthesis and drug development.
Métodos De Preparación
The synthesis of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea typically involves the reaction of 2-(dimethylamino)cyclohexylamine with perfluorophenyl isothiocyanate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thioureas, sulfoxides, sulfones, amines, and thiols .
Aplicaciones Científicas De Investigación
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mecanismo De Acción
The mechanism of action of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea involves its dual hydrogen-bonding capacity, which allows it to interact with various molecular targets. The compound forms stable hydrogen bonds with substrates, facilitating their activation and subsequent reaction. This dual hydrogen-bonding mechanism is crucial for its effectiveness as a chiral catalyst in asymmetric synthesis.
Comparación Con Compuestos Similares
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea is unique due to its dual hydrogen-bonding capacity and chiral properties. Similar compounds include:
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(trifluoromethyl)thiourea: This compound also exhibits chiral properties but has different electronic and steric effects due to the presence of the trifluoromethyl group.
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(methyl)thiourea: This compound has a simpler structure and is less sterically hindered, making it less effective as a chiral catalyst.
The uniqueness of 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea lies in its ability to form stable hydrogen bonds with a wide range of substrates, making it a versatile and efficient chiral catalyst.
Propiedades
Fórmula molecular |
C15H18F5N3S |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea |
InChI |
InChI=1S/C15H18F5N3S/c1-23(2)8-6-4-3-5-7(8)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h7-8H,3-6H2,1-2H3,(H2,21,22,24) |
Clave InChI |
AGKAFOPEHJFQHE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCCC1NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


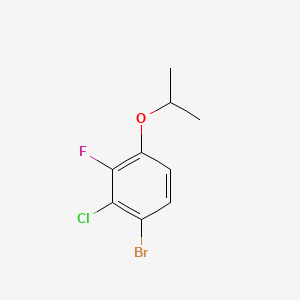
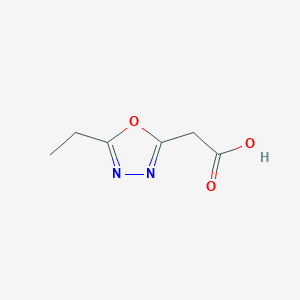
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
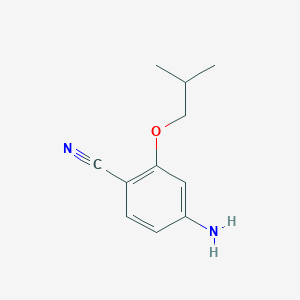
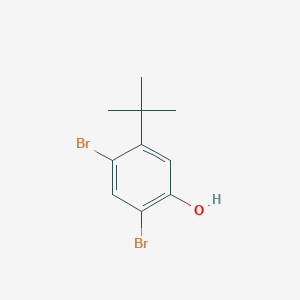
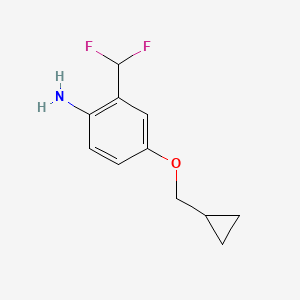
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
